6-Methyl-5-nitroquinoline

Bioreductive Prodrug Cancer Therapy Nitroreductase

Procure 6-Methyl-5-nitroquinoline for SAR studies requiring the specific 5-nitro-6-methyl motif, essential for bioreductive prodrug fragmentation via NQO1/nitroreductase activation. This 6-methylated scaffold enables predictable C-6 functionalization for fused indole synthesis and ADEPT/GDEPT research, distinct from inactive 6-nitro regioisomers. Offered at 97-98% purity with defined mp 116-120°C for incoming QC.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 23141-61-9
Cat. No. B1293858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-nitroquinoline
CAS23141-61-9
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O2/c1-7-4-5-9-8(3-2-6-11-9)10(7)12(13)14/h2-6H,1H3
InChIKeyCENBTULRDDPOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5-nitroquinoline (CAS 23141-61-9): Procurement Baseline and Chemical Identity for Research Applications


6-Methyl-5-nitroquinoline (CAS 23141-61-9) is a heteroaromatic compound belonging to the nitroquinoline class, characterized by a quinoline core with a nitro group at the 5-position and a methyl substituent at the 6-position [1]. It has a molecular formula of C10H8N2O2, a molecular weight of 188.18 g/mol, and a typical melting point range of 116-120°C [1]. The compound serves primarily as a synthetic intermediate and research building block, with documented utility as a starter for fused indole synthesis . Commercial availability includes suppliers offering purities of 97-98%, with pricing structures suitable for discovery-scale procurement .

Why 6-Methyl-5-nitroquinoline Cannot Be Interchanged with Generic 5-Nitroquinoline Analogs in Prodrug Research


Within the 5-nitroquinoline class, substitution pattern critically dictates biochemical and synthetic utility. Simple analogs like unsubstituted 5-nitroquinoline lack the 6-methyl group required for the proposed fragmentation mechanism in bioreductive prodrug systems [1]. Furthermore, regioisomeric variations produce substantially divergent biological activities; the 6-nitro regioisomer of nitroxoline exhibits fundamentally different metal-chelating properties, enzyme inhibition profiles, and antibacterial activities compared to its 5-nitro counterpart [2]. Therefore, procurement of 6-methyl-5-nitroquinoline is specifically warranted when the research objective involves C-6 functionalization for prodrug activation studies or when the precise 5-nitro-6-methyl substitution pattern is required for structure-activity relationship investigations [1].

Quantitative Differentiation Evidence for 6-Methyl-5-nitroquinoline Versus Closest Analogs


6-Methyl Substituent Enables Bioreductive Fragmentation: Differentiation from Unsubstituted 5-Nitroquinoline

6-Methyl-5-nitroquinoline is specifically designed as a core scaffold for bioreductively activated prodrug systems, where the 6-methyl position serves as the attachment point for drug cargo that is eliminated upon nitro group reduction [1]. In contrast, unsubstituted 5-nitroquinoline lacks this essential 6-methyl group and therefore cannot function as a prodrug trigger in the same fragmentation-based mechanism [1]. The proposed fragmentation of 2-aryl-6-methyl-5-nitroquinolines upon reductive activation by enzymes such as human NQO1 represents a distinct functional capability that is absent in the non-methylated analog [1].

Bioreductive Prodrug Cancer Therapy Nitroreductase

5-Nitro Position Confers Distinct Biochemical Profile Compared to 6-Nitro Regioisomer

The position of the nitro group on the quinoline ring fundamentally alters biochemical properties. A comparative study of nitroxoline (8-hydroxy-5-nitroquinoline) and its 6-nitro regioisomer (8-hydroxy-6-nitroquinoline) revealed substantially different biological activities across multiple assays, including metal-chelating properties, inhibition of methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis and human MetAP2, and antibacterial activities against Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis [1]. While 6-methyl-5-nitroquinoline is not directly assayed in this study, the established principle that nitro group position (5- vs. 6-) dictates divergent biochemical behavior is a class-level inference applicable to all nitroquinoline derivatives [1].

Regioisomer Selectivity Antibacterial Enzyme Inhibition

Vicarious Nucleophilic Substitution at C-6 Enabled by 5-Nitro Activation

The 5-nitro group in 5-nitroquinoline derivatives activates the C-6 position for vicarious nucleophilic substitution (VNS), enabling efficient synthetic access to 6-substituted derivatives including 6-methyl-5-nitroquinoline itself [1]. This reactivity profile is distinct from other nitroquinoline regioisomers; for instance, 8-nitroquinoline reacts at the para position rather than ortho in VNS amination reactions [1]. The specific ortho-directing effect of the 5-nitro group provides a predictable and selective synthetic handle for further derivatization at C-6, a feature not uniformly shared across all nitroquinoline positional isomers [1].

Synthetic Chemistry VNS Reaction Functionalization

Commercial Availability and Purity Specifications for 6-Methyl-5-nitroquinoline

6-Methyl-5-nitroquinoline is commercially available from multiple reputable suppliers with defined purity specifications. Typical purity ranges from 97% (Beyotime, Alfa Aesar) to 98% (Bidepharm, Coolpharm) . Pricing for research-scale quantities (1g) is approximately ¥52-61 CNY from domestic suppliers . In contrast, the unsubstituted analog 5-nitroquinoline may have different availability, pricing, and purity profiles, and the 6-nitro regioisomer 6-nitroquinoline represents a distinct chemical entity with separate CAS registry and procurement channels [1]. The melting point specification of 116-120°C provides a quality control reference for incoming material verification .

Chemical Procurement Purity Specification Building Block

Recommended Research Applications for 6-Methyl-5-nitroquinoline Based on Differentiated Evidence


Bioreductive Prodrug Scaffold Development

6-Methyl-5-nitroquinoline is optimally deployed as a core scaffold for designing bioreductively activated prodrug systems. The 6-methyl position provides the essential attachment point for drug cargo, enabling fragmentation and drug release upon nitro group reduction by enzymes such as human NQO1 or bacterial nitroreductase [1]. This application scenario is supported by the demonstrated fragmentation mechanism of 2-aryl-6-methyl-5-nitroquinoline derivatives, where the 6-methyl group is critical for the elimination step [1]. Researchers should procure this specific compound when developing novel prodrug candidates for cancer therapy (exploiting tumor hypoxia or NQO1 overexpression) or for antibody-directed/gene-directed enzyme prodrug therapy (ADEPT/GDEPT) strategies [1].

Structure-Activity Relationship (SAR) Studies of Nitroquinoline Regioisomers

Given that the 5-nitro and 6-nitro regioisomers exhibit substantially different biochemical activities across metal-chelation, enzyme inhibition, and antibacterial assays [2], 6-methyl-5-nitroquinoline is the appropriate procurement choice for SAR studies focused on the 5-nitro substitution pattern. This compound allows researchers to systematically evaluate the contribution of the 5-nitro-6-methyl motif to biological activity, distinct from 6-nitro or other regioisomeric analogs. The well-defined commercial availability and purity specifications (97-98%) ensure that SAR conclusions are not confounded by impurities or incorrect isomer procurement.

Synthetic Intermediate for Fused Heterocyclic Systems

6-Methyl-5-nitroquinoline serves as an established starting material for the synthesis of fused indole derivatives . The 5-nitro group activates the adjacent C-6 position for further functionalization via vicarious nucleophilic substitution (VNS) chemistry, providing a predictable synthetic handle [3]. This application is appropriate for medicinal chemistry programs requiring access to complex polycyclic scaffolds where the 5-nitro-6-methyl quinoline core provides a strategic entry point for diversification. The compound's defined melting point (116-120°C) provides a quality control checkpoint for incoming material verification prior to use in multi-step synthetic sequences.

Antiparasitic and Antimicrobial Research Intermediate

Nitroquinoline derivatives, including functionalized quinolines, are established precursors for antimalarial and antiparasitic drug intermediates . While direct activity data for 6-methyl-5-nitroquinoline itself against specific pathogens is limited in the accessible literature, the compound's structural features align with the broader class of nitroquinolines that have demonstrated antimalarial activity in vitro against Plasmodium falciparum clones [4]. Researchers investigating novel antimalarial or antimicrobial agents may procure 6-methyl-5-nitroquinoline as a synthetic building block for derivative synthesis, noting that the 5-nitro regioisomer class (as opposed to 6-nitro) is the established pharmacophore in clinically used agents like nitroxoline [2].

Technical Documentation Hub

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